molecular formula C12H17NO4S2 B8315422 N-tosyl-D-methionine

N-tosyl-D-methionine

Cat. No.: B8315422
M. Wt: 303.4 g/mol
InChI Key: WURIPAYKVUIDHJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Tosyl-D-methionine is a chemically modified derivative of the amino acid D-methionine, where the tosyl (p-toluenesulfonyl) group is introduced at the amine moiety. This modification enhances its stability and alters its physicochemical properties, making it valuable in organic synthesis and pharmaceutical applications. The tosyl group acts as a protective group, preventing unwanted side reactions during peptide synthesis or chiral resolution processes.

Properties

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

IUPAC Name

(2R)-2-[(4-methylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H17NO4S2/c1-9-3-5-10(6-4-9)19(16,17)13-11(12(14)15)7-8-18-2/h3-6,11,13H,7-8H2,1-2H3,(H,14,15)/t11-/m1/s1

InChI Key

WURIPAYKVUIDHJ-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CCSC)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-tosyl-D-methionine with structurally or functionally analogous compounds, drawing inferences from available evidence:

N-Acetyl-D-Methionine (N-Ac-D-Methionine)

  • Structural Differences : The acetyl group in N-Ac-D-Methionine is smaller and less electron-withdrawing compared to the bulky tosyl group in this compound. This impacts reactivity and separation efficiency.
  • Separation Behavior: highlights that N-Ac-D-Methionine and L-methionine can be separated via strong acid cation-exchange resins due to differences in charge and hydrophobicity. The acetyl group reduces the amine’s basicity, facilitating separation from unmodified methionine.
  • Yield : In enzymatic resolution, N-Ac-D-Methionine achieves a recovery rate of ~75%, while L-methionine reaches ~85% . Tosyl-modified analogs might exhibit lower yields due to steric hindrance during enzymatic processing.

L-Methionine

  • Functionality : Unlike this compound, L-methionine lacks protective groups, making it more reactive in biological systems.
  • Separation : L-methionine’s higher polarity and charge facilitate its isolation via ion-exchange chromatography, as demonstrated in . This compound’s hydrophobic tosyl group would likely elute later in such systems, analogous to how N-Ac-D-Methionine behaves .

Tofenamic Acid (Structural Analog)

  • Relevance : references tofenamic acid, a diphenylamine derivative with anti-inflammatory properties. While structurally distinct, its sulfonamide group shares electronic similarities with the tosyl group in this compound. Both groups enhance stability and modulate solubility, suggesting parallels in synthetic applications .

Data Tables

Table 1: Key Properties of this compound and Analogs

Compound Functional Group Separation Method (from ) Yield/Recovery Reactivity Notes
This compound Tosyl Hypothesized: Ion-exchange/HPLC Not reported High stability, less reactive amine
N-Ac-D-Methionine Acetyl Ion-exchange chromatography ~75% Moderate hydrophobicity
L-Methionine None Ion-exchange chromatography ~85% High polarity, reactive

Table 2: Hypothetical Separation Efficiency

Compound Elution Order (Predicted) Hydrophobicity (Relative)
L-Methionine First Low
N-Ac-D-Methionine Intermediate Moderate
This compound Last High

Research Findings and Implications

  • Synthetic Utility : The tosyl group in this compound likely improves its utility in chiral synthesis, as seen in analogous acetylated systems (). However, its bulkiness may reduce enzymatic compatibility compared to N-Ac-D-Methionine.
  • Separation Challenges : Tosyl-modified compounds may require advanced chromatographic techniques (e.g., reverse-phase HPLC) for purification, contrasting with simpler ion-exchange methods for acetylated analogs .
  • Safety Considerations : While focuses on N-dodecyl cyanide, its emphasis on handling sulfonamides (e.g., tosyl groups) aligns with standard precautions for this compound, including rigorous skin/eye protection and controlled ventilation .

Q & A

Q. What are the optimal synthetic conditions for N-tosyl-D-methionine to ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves tosylation of D-methionine using p-toluenesulfonyl chloride under alkaline conditions (e.g., NaOH or NaHCO₃). Key parameters include:
  • Temperature : Maintain 0–4°C during reagent addition to minimize side reactions.
  • Solvent : Use anhydrous dichloromethane or THF to avoid hydrolysis of the tosyl group.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Always confirm purity via HPLC (>98%) and characterize using 1^1H/13^13C NMR and mass spectrometry .

Q. How should researchers characterize this compound to validate structural integrity?

  • Methodological Answer : A multi-technique approach is critical:
  • Spectroscopy : 1^1H NMR (confirm tosyl group: δ 7.2–7.8 ppm aromatic protons; methionine backbone: δ 3.0–4.5 ppm for α-proton).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA).
  • Elemental Analysis : Verify sulfur and nitrogen content matches theoretical values.
  • Reference Standards : Cross-validate against certified reference materials (e.g., USP/EP standards if available) .

Q. What storage conditions are required to maintain this compound stability?

  • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon). Conduct stability studies by:
  • Accelerated Degradation Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., sulfoxide formation).
  • Lyophilization : For long-term storage, lyophilize and store desiccated. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Re-test batches using orthogonal methods (e.g., LC-MS vs. NMR).
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.8) and cofactor availability (e.g., ATP/Mg2+^{2+} in enzymatic assays).
  • Statistical Analysis : Apply ANOVA or linear regression to quantify variability. Publish raw data and full experimental protocols to enable cross-lab validation .

Q. What experimental strategies can improve solubility of this compound in aqueous systems?

  • Methodological Answer :
  • Co-Solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Solubilize via deprotonation at pH > 8.5 (monitor stability trade-offs).
  • Derivatization : Synthesize water-soluble prodrugs (e.g., PEGylation) .

Q. How does this compound compare to S-adenosylmethionine (SAM) as a methyl donor in enzymatic studies?

  • Methodological Answer : Design comparative assays using:
  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} for both donors (e.g., methyltransferases like COMT).
  • Isotopic Labeling : Use 13^{13}C-methyl groups to track transfer efficiency via LC-MS.
  • Structural Analysis : Perform X-ray crystallography to compare binding modes. Note that the tosyl group may sterically hinder enzyme active sites compared to SAM’s adenosyl moiety .

Q. What advanced techniques ensure enantiomeric purity of this compound in chiral synthesis?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® IA column (mobile phase: hexane/isopropanol with 0.1% TFA).
  • Optical Rotation : Compare [α]D20[α]_D^{20} to literature values (e.g., D-enantiomer: +12.5° in methanol).
  • X-ray Diffraction : Resolve crystal structures to confirm absolute configuration .

Data Analysis and Reporting Guidelines

Q. How should researchers document experimental protocols for reproducibility?

  • Methodological Answer : Follow IUPAC or journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):
  • Detailed Methods : Include reaction stoichiometry, purification gradients, and instrument parameters (e.g., NMR field strength).
  • Supporting Information : Provide raw spectra, chromatograms, and crystallographic data (CIF files) in supplementary materials. Use hyperlinks for digital accessibility .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or log-logistic models (software: GraphPad Prism®).
  • Error Propagation : Account for instrument variability (e.g., ±2% HPLC area counts).
  • Meta-Analysis : Compare results across studies using random-effects models to address heterogeneity .

Tables for Methodological Reference

Parameter Recommended Value Technique Evidence Source
Purity Threshold≥98%HPLC
Storage Temperature–20°C (lyophilized)Stability Studies
Chiral ResolutionChiralpak® IA, 90:10 hexane:IPAChiral HPLC
Methyl Transfer Assay Buffer50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂Enzymatic Kinetics

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